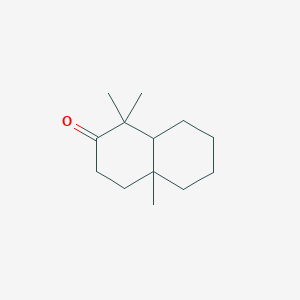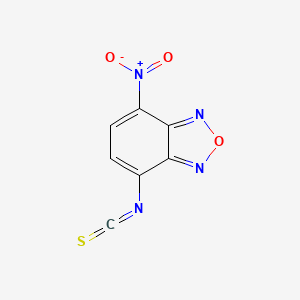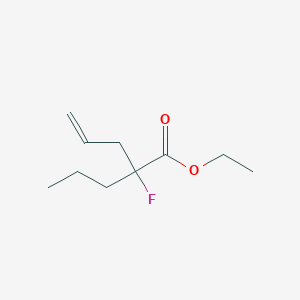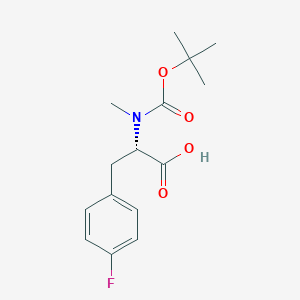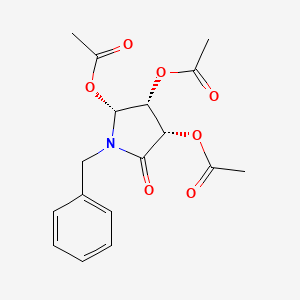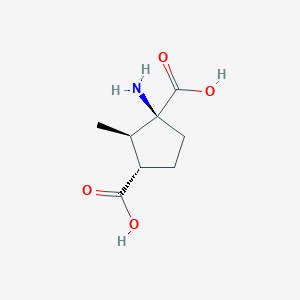![molecular formula C13H19NO2 B14261868 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine CAS No. 138536-82-0](/img/structure/B14261868.png)
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine typically involves the reaction of 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde with a suitable amine source. The preparation of the 5,5-dimethyl-1,3-dioxane moiety can be achieved through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The final step involves the reductive amination of the aldehyde group to form the methanamine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in the presence of pyridine.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-1,3-dioxane: Shares the dioxane moiety but lacks the phenyl and methanamine groups.
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): Contains a similar dioxane ring but with different substituents and functional groups.
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness: 1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine is unique due to the combination of the dioxane ring, phenyl group, and methanamine moiety, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138536-82-0 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-15-12(16-9-13)11-5-3-10(7-14)4-6-11/h3-6,12H,7-9,14H2,1-2H3 |
InChI-Schlüssel |
BSCRAZLEPIDFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



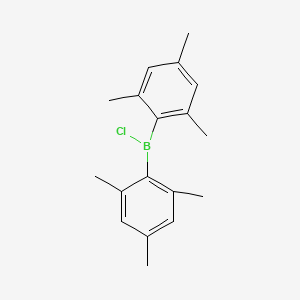
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)


